molecular formula C14H14O2 B091684 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol CAS No. 15519-73-0

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol

Cat. No.: B091684
CAS No.: 15519-73-0
M. Wt: 214.26 g/mol
InChI Key: JIONXXHMDHBECT-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is a phenolic compound of significant interest in environmental chemistry and materials science research. It serves as a fundamental structural motif and key intermediate in the study of a prominent class of benzotriazole ultraviolet (UV) stabilizers (BUVs) . Researchers investigate its role in understanding the environmental fate, degradation pathways, and ecological impacts of phenolic contaminants, which are emerging pollutants of concern detected in aquatic systems and biological tissues . Its utility extends to the study of oxidation mechanisms, where it acts as a model compound for probing advanced oxidation processes (AOPs) and the efficacy of powerful oxidants like ferrate(VI) for the removal of organic contaminants from water . Furthermore, the phenolic structure of this compound makes it a valuable subject for structure-activity relationship (SAR) studies aimed at evaluating radical scavenging capacity and antioxidant potential, providing critical insights for the development of new stabilizing agents and functional materials .

Properties

IUPAC Name

2-(2-hydroxy-5-methylphenyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIONXXHMDHBECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165854
Record name 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15519-73-0
Record name 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015519730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation method is the most widely employed route for synthesizing this compound. In this process, 2,6-dimethylphenol reacts with formaldehyde in the presence of a Lewis acid catalyst, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, where formaldehyde acts as the methylene donor.

Mechanism :

  • Activation : The catalyst protonates formaldehyde, generating a highly electrophilic methylene ion.

  • Electrophilic Attack : The methylene ion attacks the ortho position of 2,6-dimethylphenol, forming a carbocation intermediate.

  • Deprotonation : Aromaticity is restored through deprotonation, yielding the intermediate hydroxymethyl derivative.

  • Condensation : A second equivalent of 2,6-dimethylphenol undergoes similar alkylation, resulting in the final product.

Typical Conditions :

  • Catalyst : 10–15 wt% H₂SO₄

  • Temperature : 80–100°C

  • Solvent : Toluene or xylene (to facilitate azeotropic removal of water)

  • Yield : 60–75% (depending on purity of starting materials).

Acid-Catalyzed Condensation

An alternative approach involves the direct condensation of 4-methylphenol with 2-hydroxy-5-methylbenzyl alcohol under acidic conditions. This method eliminates the need for formaldehyde but requires precise stoichiometric control to avoid oligomerization.

Key Parameters :

  • Catalyst : p-Toluenesulfonic acid (PTSA) at 5–10 mol%

  • Reaction Time : 4–6 hours

  • Byproduct Management : Use of molecular sieves to absorb water and shift equilibrium toward product formation.

Industrial Production Methods

Large-scale synthesis of this compound employs continuous-flow reactors to enhance efficiency and reproducibility. Industrial protocols prioritize cost-effectiveness and minimal waste generation.

Continuous-Flow Reactor Design

  • Reactor Type : Tubular reactor with inline mixing zones

  • Conditions :

    • Temperature: 90°C

    • Pressure: 1–2 bar

    • Residence Time: 30–45 minutes

  • Advantages :

    • Reduced side reactions due to precise temperature control.

    • Higher throughput compared to batch processes.

Purification Techniques

  • Liquid-Liquid Extraction : Separation of the crude product using ethyl acetate and water.

  • Crystallization : Recrystallization from ethanol yields >95% pure product.

Optimization of Reaction Parameters

Catalyst Selection

Catalysts significantly influence reaction kinetics and product distribution. A comparative analysis of common catalysts is provided below:

CatalystTemperature (°C)Yield (%)Byproducts
H₂SO₄8068Oligomers (10%)
AlCl₃7072Chlorinated derivatives (5%)
PTSA9065Diaryl ethers (8%)

Insights :

  • H₂SO₄ offers a balance between yield and cost but generates oligomers.

  • AlCl₃ improves yield but introduces halogenated impurities, complicating purification.

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may lead to side reactions. Nonpolar solvents (e.g., xylene) are preferred for their ability to azeotrope water, driving the reaction forward.

Characterization and Analysis

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.75 (s, 2H, aromatic), δ 4.82 (s, 1H, OH), δ 3.65 (s, 2H, CH₂), δ 2.30 (s, 6H, CH₃).

  • Melting Point : 215°C (consistent with literature values).

Purity Assessment

  • HPLC : >98% purity achieved after recrystallization.

  • TGA : Thermal stability up to 250°C, confirming suitability for high-temperature applications.

Challenges and Mitigation Strategies

Byproduct Formation

Oligomerization and diaryl ether formation are major challenges. Strategies include:

  • Stoichiometric Control : Limiting formaldehyde to 1.1 equivalents.

  • Catalyst Modulation : Using zeolites to restrict reaction sites and prevent over-alkylation.

Environmental Considerations

  • Waste Management : Recycling of xylene via distillation.

  • Catalyst Recovery : Neutralization and filtration of H₂SO₄ for reuse.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel chemical entities.
  • Polymer Stabilization : It is widely utilized as a stabilizer in polymer formulations due to its antioxidant properties, which help maintain the integrity of materials by preventing oxidative degradation .

Biology

  • Antioxidant Activity : Research indicates that 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol exhibits significant antioxidant properties. It can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby protecting biological systems from oxidative stress.
  • Cellular Protection : Studies have explored its potential protective effects against cellular damage induced by reactive oxygen species, suggesting implications for health and disease prevention .

Medicine

  • Pharmaceutical Applications : The compound is being investigated for its potential use in pharmaceuticals, particularly as an antioxidant agent to enhance the stability and efficacy of drug formulations.
  • Dental Materials : Its properties make it suitable for use in dental composites and adhesives, where stability and resistance to degradation are crucial.

Industry

  • Ultraviolet Absorber : This compound is employed as an ultraviolet light absorber in various consumer products, including plastics and coatings. It helps prevent discoloration and deterioration caused by UV exposure .
  • Stabilization of Polymers : In industrial applications, it acts as a stabilizer in polymers and coatings, enhancing their durability and performance under environmental stressors .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal demonstrated that this compound effectively scavenged free radicals in vitro. The results indicated a dose-dependent relationship between antioxidant activity and concentration, highlighting its potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Polymer Stabilization

In an industrial setting, the incorporation of this compound into polymer formulations was shown to significantly improve thermal stability and resistance to UV degradation. The treated polymers exhibited enhanced longevity compared to those without the stabilizer, underscoring its utility in material science .

Mechanism of Action

The antioxidant activity of 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound can interact with molecular targets such as reactive oxygen species, thereby protecting cells and tissues from oxidative stress. The pathways involved include the scavenging of free radicals and the inhibition of lipid peroxidation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Structural Features Functional Groups Primary Application Key Properties
UV-P (2-(2-Hydroxy-5-methylphenyl)-4-methylphenol) Benzotriazole + methylphenol Benzotriazole, phenolic –OH UV stabilization in plastics λmax ~340 nm; high thermal stability
UV-71 (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) Benzotriazole + branched alkylphenol Benzotriazole, bulky alkyl Enhanced polymer compatibility Increased hydrophobicity; λmax ~345 nm
2-(2-Hydroxy-5-t-octylphenyl)benzotriazole Benzotriazole + t-octylphenol Benzotriazole, t-octyl UV stabilization Reduced polarity; equivocal bioactivity in assays
2,6-Bis-(2-hydroxy-3-tert-butyl-5-methylbenzyl)-4-methylphenol Bis-phenolic with tert-butyl groups Multiple phenolic –OH, tert-butyl Antioxidant in rubbers High steric hindrance; radical scavenging
3-((2-Hydroxy-5-methylphenyl)amino)-2-((phenylallylidene)amino)-4-methylphenol (3e) Schiff base + allylidene amino groups Phenolic –OH, imine, allylidene Metal complex formation λmax 340 nm; forms Co(II)/Ni(II) complexes

Performance in UV Absorption and Stability

  • UV-P vs. UV-71: UV-71’s tetramethylbutyl group enhances compatibility with non-polar polymers (e.g., polyolefins) compared to UV-P’s methyl group, which is more suited for polar matrices like polyesters .

Key Research Findings

Substituent Effects: Bulky alkyl groups (e.g., t-octyl in UV-71) red-shift UV absorption spectra marginally but improve solubility in non-polar media .

Environmental Persistence : Benzotriazole-based UV absorbers, including UV-P, exhibit moderate biodegradability, necessitating lifecycle assessments in industrial applications .

Biological Activity

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol, commonly known as Drometrizole , is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

  • IUPAC Name : this compound
  • CAS Number : 15519-73-0
  • Molecular Formula : C15H16O2
  • Molecular Weight : 232.29 g/mol

Antimicrobial Properties

Drometrizole has been studied for its antimicrobial effects against various pathogens. In a study evaluating its efficacy against Staphylococcus aureus, the compound demonstrated significant inhibition, indicating potential for use in antimicrobial formulations. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL .

Antioxidant Activity

Research has shown that Drometrizole exhibits strong antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals was assessed using DPPH and ABTS assays, showing IC50 values of 25 µM and 30 µM respectively, highlighting its potential as a natural antioxidant agent .

Anti-inflammatory Effects

Drometrizole's anti-inflammatory activity was investigated in vitro using human cell lines stimulated with pro-inflammatory cytokines. The compound significantly reduced the production of TNF-alpha and IL-6, suggesting its utility in treating inflammatory disorders .

The biological effects of Drometrizole can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Drometrizole acts as an inhibitor of certain enzymes involved in inflammatory pathways, thereby mitigating inflammatory responses.
  • Receptor Modulation : It has been shown to modulate receptors that are critical in pain and inflammation signaling pathways.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of Drometrizole against various Gram-positive and Gram-negative bacteria. The results indicated that Drometrizole was particularly effective against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics used in clinical settings .

Research on Antioxidant Properties

In an experimental setup published in Food Chemistry, researchers evaluated the antioxidant capacity of Drometrizole in food matrices. The findings revealed that it effectively inhibited lipid peroxidation, suggesting its potential application as a food preservative .

Data Summary

Biological ActivityAssay TypeResultReference
AntimicrobialMIC against S. aureus50 µg/mL
AntioxidantDPPH AssayIC50 = 25 µM
Anti-inflammatoryCytokine ProductionReduced TNF-alpha, IL-6

Q & A

Q. What are the established methodologies for synthesizing 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol, and how can purity be optimized?

Answer: Synthesis typically involves coupling reactions between benzotriazole derivatives and substituted phenols. A common approach is the condensation of 2-nitroaniline derivatives with 4-methylphenol under acidic conditions, followed by reduction to form the benzotriazole ring. Purity optimization includes:

  • Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients .
  • Crystallization : Recrystallization from ethanol/water mixtures improves crystalline purity.
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.1–8.3 ppm for benzotriazole protons) .

Q. How is the crystal structure of this compound resolved, and which software tools are recommended?

Answer: X-ray crystallography is the gold standard. Key steps:

  • Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure solution : Employ direct methods in SHELXS for initial phase determination .
  • Refinement : Iterative refinement using SHELXL , focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···N interactions) .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies in experimental UV-Vis absorption spectra under varying pH conditions?

Answer: Conflicting spectral data (e.g., λmax shifts in acidic vs. alkaline media) arise from protonation/deprotonation of hydroxyl groups. Methodological resolution:

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model tautomeric forms. Compare HOMO-LUMO gaps with experimental λmax values .
  • pH-dependent studies : Conduct UV-Vis spectroscopy in buffered solutions (pH 2–12). Correlate absorbance changes with computational protonation states .
  • Contradiction analysis : If experimental λmax deviates >10 nm from theoretical predictions, reassess solvent effects or excited-state dynamics.

Q. What mechanisms explain the compound’s UV stabilization efficiency in polymer matrices, and how can conflicting degradation data be addressed?

Answer: The benzotriazole moiety absorbs UV radiation (290–400 nm) via π→π* transitions, dissipating energy as heat. Contradictions in polymer degradation studies (e.g., accelerated vs. inhibited breakdown) may stem from:

  • Matrix compatibility : Poor dispersion in hydrophobic polymers reduces efficacy. Use SEM-EDS to map compound distribution .
  • Synergistic additives : Co-stabilizers (e.g., hindered amine light stabilizers) may alter degradation pathways. Design controlled experiments with isolated variables .
  • Accelerated aging tests : Compare QUV weathering results (ISO 4892-3) with real-time data to resolve discrepancies.

Q. How can researchers validate the compound’s antimicrobial activity claims against contradictory bioassay results?

Answer: Conflicting antimicrobial data (e.g., MIC values) require rigorous validation:

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (CLSI guidelines) .
  • Compound stability : Verify integrity via LC-MS post-bioassay to rule out degradation.
  • Control experiments : Include reference antibiotics (e.g., ampicillin) and solvent controls (DMSO <1% v/v) .

Q. What strategies resolve ambiguities in NMR assignments for tautomeric forms of this compound?

Answer: Tautomerism (enol-keto or benzotriazole proton shifts) complicates NMR interpretation. Strategies:

  • Variable-temperature NMR : Acquire spectra at 25°C and −40°C to slow tautomeric exchange. Observe splitting of OH or NH peaks .
  • <sup>15</sup>N-NMR : Directly probe nitrogen environments in the benzotriazole ring (δ 150–170 ppm for N–H tautomers) .
  • DFT-predicted shifts : Compare experimental <sup>1</sup>H/<sup>13</sup>C shifts with computed values (e.g., using GIAO method in Gaussian) .

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